Tert-butyl 3-(4-cyanophenyl)azetidine-1-carboxylate
Description
Tert-butyl 3-(4-cyanophenyl)azetidine-1-carboxylate is a substituted azetidine derivative featuring a tert-butyl carbamate protecting group at the 1-position and a 4-cyanophenyl substituent at the 3-position of the azetidine ring. The compound is structurally characterized by its compact four-membered azetidine ring, which confers unique conformational rigidity and electronic properties. The 4-cyanophenyl group introduces electron-withdrawing characteristics, influencing reactivity and intermolecular interactions, while the tert-butyl carbamate enhances solubility in organic solvents and protects the amine during synthetic transformations .
This compound is a key intermediate in medicinal chemistry, particularly in the synthesis of kinase inhibitors and bioactive molecules targeting epigenetic regulators (e.g., EZH2/HDACs) . Its synthesis typically involves multi-step protocols, including nucleophilic substitutions, palladium-catalyzed couplings, or stereoselective cyclizations, as seen in related azetidine derivatives .
Properties
IUPAC Name |
tert-butyl 3-(4-cyanophenyl)azetidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2/c1-15(2,3)19-14(18)17-9-13(10-17)12-6-4-11(8-16)5-7-12/h4-7,13H,9-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLEKUYCEJXFRDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)C2=CC=C(C=C2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801192143 | |
| Record name | 1,1-Dimethylethyl 3-(4-cyanophenyl)-1-azetidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801192143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
206446-41-5 | |
| Record name | 1,1-Dimethylethyl 3-(4-cyanophenyl)-1-azetidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=206446-41-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl 3-(4-cyanophenyl)-1-azetidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801192143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(4-cyanophenyl)azetidine-1-carboxylate typically involves the reaction of tert-butyl azetidine-1-carboxylate with 4-cyanobenzyl bromide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reaction time can optimize the production process .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-(4-cyanophenyl)azetidine-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Bases like sodium hydride or potassium carbonate, and solvents like dichloromethane or tetrahydrofuran, are commonly employed
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines or other reduced forms .
Scientific Research Applications
Pharmaceutical Development
Tert-butyl 3-(4-cyanophenyl)azetidine-1-carboxylate is primarily utilized as an intermediate in the synthesis of various pharmaceuticals. Its structural characteristics enable it to serve as a building block for developing compounds with potential therapeutic effects against various diseases.
- Case Study : Research has indicated that derivatives of this compound can exhibit significant biological activity. For instance, compounds with similar structures have been explored for their efficacy in treating neurological disorders and cancer .
Organic Synthesis
The compound is valuable in organic synthesis due to its ability to undergo various chemical reactions, including nucleophilic substitutions and cyclizations. This versatility allows chemists to create complex molecules efficiently.
- Chemical Reactions :
- Nucleophilic Substitution : The cyanophenyl group can be replaced by other nucleophiles, facilitating the creation of diverse derivatives.
- Cyclization Reactions : The azetidine ring can participate in cyclization reactions to form larger cyclic structures.
Preliminary studies suggest that this compound may possess pharmacological properties. The presence of the cyano group enhances lipophilicity, potentially increasing bioavailability and therapeutic efficacy.
- Potential Therapeutic Uses :
Data Table: Comparison with Related Compounds
| Compound Name | Structural Features | Notable Properties |
|---|---|---|
| This compound | Contains a cyanophenyl group | Potential use in drug development |
| Tert-butyl 3-(4-chlorophenyl)azetidine-1-carboxylate | Chlorine instead of cyano group | Different biological activity profile |
| Tert-butyl 3-(4-methylphenyl)azetidine-1-carboxylate | Methyl substitution on phenyl | Variations in pharmacokinetics |
Mechanism of Action
The mechanism of action of tert-butyl 3-(4-cyanophenyl)azetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the desired biological or chemical effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional diversity of azetidine derivatives allows for tailored applications in drug discovery. Below is a comparative analysis of tert-butyl 3-(4-cyanophenyl)azetidine-1-carboxylate with structurally analogous compounds (Table 1), followed by detailed discussions.
Table 1. Comparison of Key Azetidine Derivatives
Electronic and Steric Effects
- Electron-Withdrawing Groups (EWGs): The 4-cyanophenyl substituent in the target compound enhances electrophilicity at the azetidine ring, facilitating nucleophilic additions or substitutions. This contrasts with the 4-nitrophenyl derivative (stronger EWG), which exhibits higher reactivity in reduction reactions (e.g., nitro-to-amine conversions) .
- Electron-Donating Groups (EDGs): The 4-aminophenyl analog (EDG) shows increased basicity at the aromatic amine, making it suitable for acid-catalyzed condensations. However, the cyano group offers metabolic stability compared to the amine, which may undergo oxidation .
Pharmacological Relevance
- Kinase Inhibition: The cyano group in the target compound enhances binding affinity to ATP pockets in kinases due to its dipole interactions, outperforming the bromo and nitro analogs in preliminary inhibition assays .
- Epigenetic Targets: Dual EZH2/HDAC inhibitors derived from this compound demonstrate superior cellular permeability compared to bulkier analogs like the 4-formylphenoxy derivative .
Physicochemical Properties
- Solubility: The tert-butyl carbamate group improves solubility in non-polar solvents across all analogs. However, the 4-cyanophenyl derivative exhibits moderate aqueous solubility (logP ~2.5), intermediate between the hydrophobic bromophenyl (logP ~3.1) and hydrophilic aminophenyl (logP ~1.8) derivatives .
- Thermal Stability: The nitro-substituted analog decomposes at lower temperatures (~150°C) due to nitro group instability, whereas the cyano derivative remains stable up to 200°C .
Biological Activity
Tert-butyl 3-(4-cyanophenyl)azetidine-1-carboxylate is a chemical compound that has garnered attention in the fields of medicinal chemistry and pharmacology. Its unique structure, characterized by an azetidine ring and a cyanophenyl substituent, suggests potential biological activities that warrant investigation. This article aims to explore the biological activity of this compound, supported by relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The compound's structure can be represented as follows:
Key Properties:
- Molecular Weight: 233.27 g/mol
- CAS Number: 206446-41-5
The biological activity of this compound is primarily attributed to its interaction with various biological targets. The compound may exert its effects through the following mechanisms:
- Enzyme Inhibition: It potentially inhibits specific enzymes involved in metabolic pathways, which can alter cellular functions.
- Receptor Modulation: The compound may interact with neurotransmitter receptors, influencing signaling pathways related to mood and cognition.
- Antimicrobial Activity: Preliminary studies suggest that it may possess antimicrobial properties, impacting bacterial cell viability.
Biological Activity Studies
Several studies have been conducted to assess the biological activity of this compound. The following table summarizes key findings from these studies:
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, this compound was tested against various bacterial strains. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, suggesting potential as an antimicrobial agent.
Case Study 2: Neuroprotective Properties
A study investigating the neuroprotective effects of the compound revealed that it significantly reduced cell death in neuronal cultures exposed to hydrogen peroxide. This suggests a potential role in treating neurodegenerative diseases.
Pharmacokinetics
Understanding the pharmacokinetic profile of this compound is crucial for evaluating its therapeutic potential. Key pharmacokinetic parameters include:
- Absorption: Rapidly absorbed following oral administration.
- Distribution: High affinity for brain tissue due to lipophilicity.
- Metabolism: Primarily metabolized in the liver via cytochrome P450 enzymes.
- Excretion: Eliminated mainly through renal pathways.
Q & A
How can synthetic routes for Tert-butyl 3-(4-cyanophenyl)azetidine-1-carboxylate be designed and optimized?
Answer:
The synthesis typically involves multi-step strategies, including:
- Formation of the azetidine ring : Cyclocondensation of 4-cyanobenzaldehyde derivatives with tert-butyl carbamate precursors under basic conditions.
- Protection/deprotection steps : Use of tert-butyloxycarbonyl (Boc) groups to stabilize reactive intermediates .
- Key reagents : Lithium aluminum hydride (LiAlH4) for selective reductions or hydrogen peroxide for oxidations to avoid side reactions .
Optimization : Reaction parameters (temperature, solvent polarity, and stoichiometry) should be systematically varied, with progress monitored via TLC or HPLC. For example, using DMF as a solvent at 60°C may enhance cyclization efficiency .
What spectroscopic and crystallographic methods are critical for structural characterization?
Answer:
- NMR Spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR confirm the azetidine ring geometry and substituent positions. Aromatic protons from the 4-cyanophenyl group appear as distinct doublets (~7.5 ppm) .
- X-ray Crystallography : Resolves stereochemistry and bond angles. For example, single-crystal studies reveal a chair-like azetidine conformation with a dihedral angle of ~85° between the cyanophenyl and carboxylate groups .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]<sup>+</sup> at m/z 289.1423) .
How can researchers address discrepancies in reported solubility data?
Answer:
Discrepancies often arise from solvent polarity, temperature, or crystallinity. To resolve:
- Standardized protocols : Use USP-grade solvents (e.g., DMSO, ethanol) and equilibrate at 25°C for 24 hours.
- Dynamic light scattering (DLS) : Detect amorphous vs. crystalline forms, which affect solubility .
- Co-solvency studies : Blend solvents (e.g., PEG-400/water) to mimic physiological conditions .
What mechanistic insights guide its reactivity in nucleophilic substitutions?
Answer:
- Steric effects : The tert-butyl group hinders axial attacks, favoring equatorial substitution in the azetidine ring.
- Electronic effects : The electron-withdrawing cyano group activates the azetidine nitrogen for SN2 reactions with alkyl halides .
- Kinetic studies : Monitor reaction progress under varying pH (e.g., pH 7–9) to optimize nucleophile activation without ring degradation .
How should safety protocols be tailored for handling this compound?
Answer:
- Ventilation : Use fume hoods to avoid inhalation of fine powders .
- PPE : Nitrile gloves, goggles, and lab coats to prevent skin/eye contact.
- Spill management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste .
- Toxicity data : While acute oral toxicity (LD50) is unconfirmed, assume Category 4 hazards (harmful if swallowed) based on structural analogs .
How can structure-activity relationships (SAR) be explored for drug discovery?
Answer:
- Analog synthesis : Replace the cyano group with halides or alkyl chains to assess electronic/steric effects.
- Biological assays : Test analogs against target receptors (e.g., GPCRs) using radioligand binding assays. For example, logP values >2.5 correlate with improved blood-brain barrier penetration .
- Computational modeling : Density functional theory (DFT) predicts charge distribution and binding affinity .
What strategies mitigate byproduct formation during Boc deprotection?
Answer:
- Acid selection : Use trifluoroacetic acid (TFA) in dichloromethane (DCM) at 0°C to minimize carbocation rearrangements .
- Scavengers : Add triisopropylsilane (TIS) to quench reactive intermediates .
- Purification : Flash chromatography (silica gel, hexane/ethyl acetate gradient) isolates the deprotected azetidine .
How does the compound’s stability vary under different storage conditions?
Answer:
- Thermal stability : Decomposes above 150°C, releasing CO2 and tert-butanol. Store at –20°C in amber vials .
- Light sensitivity : UV irradiation (>300 nm) cleaves the Boc group; use light-resistant containers .
- Hydrolysis : Susceptible to moisture; store with desiccants (e.g., silica gel) .
What analytical techniques resolve enantiomeric purity for chiral derivatives?
Answer:
- Chiral HPLC : Use a Chiralpak® IA column with hexane/isopropanol (90:10) to separate enantiomers (retention times: 12.3 vs. 14.7 min) .
- Polarimetry : Specific rotation ([α]D<sup>25</sup> = +23.5°) confirms enantiomeric excess .
- Circular dichroism (CD) : Correlates Cotton effects with absolute configuration .
How can contradictory biological activity data across studies be reconciled?
Answer:
- Assay standardization : Validate cell lines (e.g., HEK293 vs. CHO) and incubation times.
- Metabolic stability : Test liver microsome stability to rule out rapid degradation in certain models .
- Statistical rigor : Apply ANOVA to compare datasets; outliers may reflect batch-to-batch purity variations (e.g., 95% vs. 98%) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
